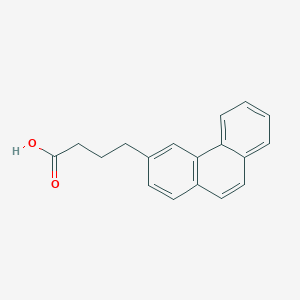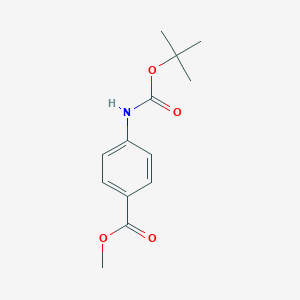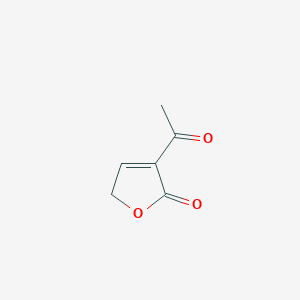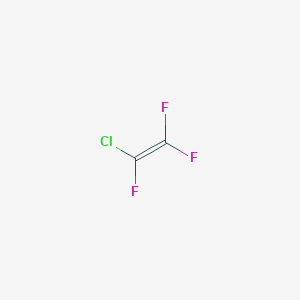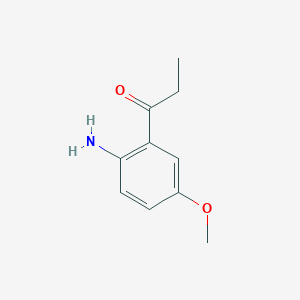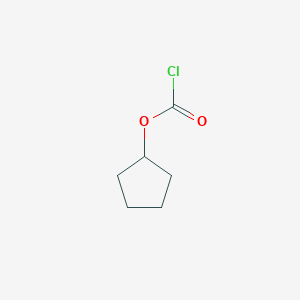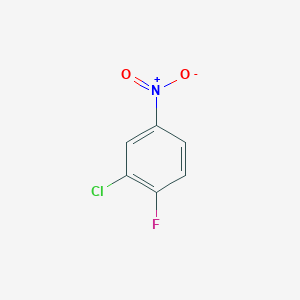
3-氯-4-氟硝基苯
概述
描述
3-Chloro-4-fluoronitrobenzene is an aryl fluorinated building block and a common intermediate used for the synthesis of many industrially useful compounds . It has a molecular formula of C6H3ClFNO2 and a molecular weight of 175.545 .
Synthesis Analysis
3-Chloro-4-fluoronitrobenzene can be prepared from 3,4-dichloronitrobenzene through halogen-exchange fluorination . The reaction rate under microwave heating was found to be 312 times higher than that under conventional heating, and the yield and selectivity increased as well . AlCl3 and SbCl3 were applied in this reaction to give excellent results .Molecular Structure Analysis
The IUPAC name for 3-Chloro-4-fluoronitrobenzene is 2-chloro-1-fluoro-4-nitrobenzene . The InChI string is InChI=1S/C6H3ClFNO2/c7-5-3-4 (9 (10)11)1-2-6 (5)8/h1-3H . The Canonical SMILES is C1=CC (=C (C=C1 [N+] (=O) [O-])Cl)F .Chemical Reactions Analysis
2-Chloro-1-fluoro-4-nitrobenzene undergoes reduction in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .Physical And Chemical Properties Analysis
3-Chloro-4-fluoronitrobenzene has a molecular weight of 175.54 g/mol . The XLogP3 value is 2.6 .科学研究应用
Pharmaceutical Synthesis
3-Chloro-4-fluoronitrobenzene: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various compounds. Its reactivity, particularly the presence of both chloro and fluoro substituents, makes it a valuable precursor in the construction of complex molecules. For instance, it has been used in the synthesis of benzoimidolones on Ameba resin , which are heterocyclic compounds with potential therapeutic applications.
Material Science
In material science, 3-Chloro-4-fluoronitrobenzene serves as a building block for creating novel materials. Its derivatives can be employed in the development of high-performance polymers and coatings that require specific properties such as thermal stability or chemical resistance .
Chemical Synthesis
The compound is a key ingredient in organic synthesis, where it is involved in various chemical reactions to produce a wide range of organic compounds. It undergoes reduction to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline , which are intermediates for further chemical transformations .
Agriculture
In the agricultural sector, 3-Chloro-4-fluoronitrobenzene is used to synthesize intermediates that are crucial in the production of pesticides and herbicides. These intermediates contribute to the development of products that help in protecting crops from pests and diseases .
Environmental Science
This compound plays a role in environmental science, particularly in the analysis and monitoring of pollutants. It can be used as a standard or reference compound in the calibration of instruments designed to detect and quantify environmental contaminants .
Analytical Chemistry
3-Chloro-4-fluoronitrobenzene: is significant in analytical chemistry, where it is used as a reagent or a reference material in various analytical techniques. Its well-defined properties and stability under different conditions make it suitable for use in calibrating equipment and validating analytical methods .
安全和危害
3-Chloro-4-fluoronitrobenzene is harmful if swallowed and causes skin irritation . It also causes serious eye damage . It may cause respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .
作用机制
. The primary targets of this compound are not explicitly mentioned in the available resources. .
Mode of Action
It’s known that 2-chloro-1-fluoro-4-nitrobenzene, a synonym for 3-chloro-4-fluoronitrobenzene, undergoes reduction in the presence of mo(co)6 and 1,8-diazabicyclo[540]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .
Biochemical Pathways
It’s known that nitrobenzene compounds can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups .
Result of Action
It’s known that nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific structures and functional groups .
Action Environment
Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the action of chemical compounds .
属性
IUPAC Name |
2-chloro-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCXXYPSYMICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049278 | |
| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoronitrobenzene | |
CAS RN |
350-30-1 | |
| Record name | 3-Chloro-4-fluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 350-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Chloro-4-fluoronitrobenzene in chemical synthesis?
A1: 3-Chloro-4-fluoronitrobenzene serves as a versatile building block in organic synthesis. Its primary use lies in the preparation of various substituted aromatic compounds. For instance, it is a key starting material for synthesizing novel aromatic polyimides with enhanced thermal and mechanical properties. [] These polyimides find applications in high-performance materials due to their exceptional stability at elevated temperatures. Additionally, 3-Chloro-4-fluoronitrobenzene acts as a precursor to 3-chloro-4-fluoroaniline, [, ] a valuable intermediate in producing pharmaceuticals and agrochemicals.
Q2: What is the preferred method for synthesizing 3-Chloro-4-fluoronitrobenzene?
A2: A common synthesis route for 3-Chloro-4-fluoronitrobenzene involves the halogen-exchange fluorination of 3,4-dichloronitrobenzene. [, ] This reaction typically employs a fluoride source and a catalyst, with microwave irradiation emerging as a promising technique to accelerate the reaction rate and improve yield. [, , ]
Q3: How does microwave irradiation enhance the synthesis of 3-Chloro-4-fluoronitrobenzene?
A3: Microwave irradiation facilitates a rapid increase in reaction temperature, leading to a significant acceleration of the halogen-exchange fluorination reaction. [, ] Compared to conventional heating methods, microwave irradiation offers shorter reaction times, often reducing them from hours to minutes, while also enhancing product yield and selectivity. []
Q4: What role do catalysts play in the halogen-exchange fluorination of 3,4-dichloronitrobenzene?
A4: Catalysts are crucial for facilitating the halogen-exchange reaction and improving its efficiency. Various catalysts, including cetyltrimethylammonium bromide, [] polyethylene glycols, [] aluminum chloride (AlCl3), and antimony chloride (SbCl3) [] have demonstrated effectiveness in promoting the fluorination reaction. The choice of catalyst influences the reaction rate, yield, and selectivity.
Q5: Are there alternative methods for preparing 3-Chloro-4-fluoronitrobenzene?
A5: Besides halogen-exchange fluorination, 3-Chloro-4-fluoronitrobenzene can be obtained as a byproduct during the production of other fluorinated compounds. For instance, it is found in the rectification residues of 3,4-dichloronitrobenzene [] and 2,3,4-trifluoronitrobenzene. [] Utilizing these residues as starting materials offers a cost-effective and environmentally friendly approach to producing 3-Chloro-4-fluoronitrobenzene.
Q6: How does the structure of 3-Chloro-4-fluoronitrobenzene influence its reactivity?
A6: The presence of both chlorine and fluorine atoms on the benzene ring, along with the strongly electron-withdrawing nitro group, significantly influences the reactivity of 3-Chloro-4-fluoronitrobenzene. This combination directs nucleophilic substitutions preferentially to the fluorine atom, leading to the formation of 3-chloro-4-piperazinylnitrobenzenes when reacted with piperazines. []
Q7: What analytical techniques are employed to characterize and quantify 3-Chloro-4-fluoronitrobenzene?
A7: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing 3-Chloro-4-fluoronitrobenzene. [] This method allows for separating, identifying, and quantifying the compound in complex mixtures, even at trace levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

